molecular formula C15H14N4S B5513083 2,6-diamino-4-(4-ethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(4-ethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B5513083
M. Wt: 282.4 g/mol
InChI Key: AUPGLSWGHJQOJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-diamino-4-(4-ethylphenyl)-4H-thiopyran-3,5-dicarbonitrile derivatives involves complex organic reactions. A study by Dyachenko & Dyachenko (2008) discussed the cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with different reagents, leading to various substituted compounds, indicative of the versatility in synthesizing related structures (Dyachenko & Dyachenko, 2008). Additionally, Moghaddam et al. (2022) employed a metal-organic framework catalyst for the efficient synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives, highlighting modern approaches in catalysis (Moghaddam et al., 2022).

Molecular Structure Analysis

The structural elucidation of these compounds often involves advanced analytical techniques. The study by Dyachenko & Dyachenko (2008) confirmed the structure of a related compound through X-ray analysis, underscoring the importance of crystallography in understanding the molecular framework of such chemicals (Dyachenko & Dyachenko, 2008).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, leading to various derivatives with potential applications. For example, the work by Dyachenko & Dyachenko (2007) on cross-recyclization reactions of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles resulted in the formation of new compounds, demonstrating the reactivity of such structures (Dyachenko & Dyachenko, 2007).

Scientific Research Applications

Synthesis and Catalyst Development

  • A study demonstrated the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives using a magnetic NH2.MIL-101(Fe)/ED as a catalyst. This one-pot, four-component procedure was efficient in synthesizing these derivatives, which are crucial in various chemical reactions (Moghaddam et al., 2022).

Chemical Reactions and Derivatives

  • Research by Dyachenko and Dyachenko (2007) explored the cross-recyclization of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene. This led to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles and derivatives used in synthesizing substituted compounds (Dyachenko & Dyachenko, 2007).
  • Another study by Dyachenko and Dyachenko (2008) involved the synthesis of various derivatives by cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with other compounds. This process yielded substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and related compounds (Dyachenko & Dyachenko, 2008).

Synthesis of Novel Compounds

  • Elgemeie et al. (1986) studied the reaction of arylmethylenemalononitrile with cyanothioacetamide, resulting in the synthesis of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles. This reaction played a vital role in the synthesis of novel organic compounds (Elgemeie et al., 1986).
  • Dotsenko et al. (2007) explored the Mannich reaction in synthesizing N,S-containing heterocycles, using 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles. This led to the creation of pyrimido[4,3-b][1,3,5]thiadiazine derivatives, expanding the utility of this compound in heterocyclic chemistry (Dotsenko et al., 2007).

Catalysis and Organic Synthesis

  • Maleki et al. (2018) reported the use of nanomagnetic Fe3O4@SiO2@ZnCl2 as a catalyst for synthesizing 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. This study highlighted the role of innovative catalysts in facilitating the synthesis of this compound (Maleki et al., 2018).

Applications in Optical Properties

  • Bardasov et al. (2020) synthesized 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles and studied their optical properties, indicating potential applications in fields requiring materials with specific light-emitting properties (Bardasov et al., 2020).

properties

IUPAC Name

2,6-diamino-4-(4-ethylphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-2-9-3-5-10(6-4-9)13-11(7-16)14(18)20-15(19)12(13)8-17/h3-6,13H,2,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPGLSWGHJQOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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